4-(4-Cyanophenyl)-2-nitrobenzoic acid

ortho-substituent effect pKa modulation amide coupling reactivity

Sourcing a regiospecifically correct, bifunctional building block for selective reduction and amide library synthesis is often a bottleneck. This compound solves that with its unique ortho-nitro/para-cyano architecture. Key advantages include: - Enables a two-step diversification sequence via selective nitro reduction to a latent amine. - The ortho-nitro group's steric and electronic influence biases biaryl amide conformations. - Computed LogP of 3.35 ensures solubility in standard polar aprotic solvents for coupling reactions.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 1261954-21-5
Cat. No. B6396690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)-2-nitrobenzoic acid
CAS1261954-21-5
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)16(19)20/h1-7H,(H,17,18)
InChIKeyQLIRVFZNGKNHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyanophenyl)-2-nitrobenzoic acid: Chemical Identity and Procurement


4-(4-Cyanophenyl)-2-nitrobenzoic acid (CAS 1261954-21-5) is a biphenyl-4-carboxylic acid derivative bearing a cyano group at the 4′-position and a nitro group at the 2-position of the carboxyl-bearing ring. Its molecular formula is C14H8N2O4 with a molecular weight of 268.22 g/mol . The compound is listed in the U.S. EPA DSSTox database under DTXSID20688829 with the systematic name 4′-Cyano-3-nitro[1,1′-biphenyl]-4-carboxylic acid [1]. It is commercially available as a research-grade building block at ≥95% purity from multiple suppliers, including abcr GmbH and CymitQuimica (Biosynth brand) . Computed physicochemical properties reported by ChemSrc include a topological polar surface area (tPSA) of 106.91 Ų and a consensus LogP of 3.35 .

Ortho-nitro building block for amide library synthesis; latent amine via selective reduction.
Electron-deficient scaffold supports nucleophilic aromatic substitution and chemoselective nitro reduction.
Para-cyanophenyl motif retains linear geometry and H-bond acceptor for target engagement in kinase/GPCR ligand design.

4-(4-Cyanophenyl)-2-nitrobenzoic acid: Why Generic Substitution Fails


The 2-nitro-4-(4-cyanophenyl)benzoic acid scaffold cannot be freely interchanged with its positional isomers—such as 2-(4-cyanophenyl)-4-nitrobenzoic acid (CAS 1261979-80-9) or 3-(4-cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1)—nor with des-nitro analogs like 4-(4-cyanophenyl)benzoic acid (CAS 5728-46-1). In ortho-nitrobenzoic acids, the proximity of the nitro group to the carboxyl group imposes a steric twist that reduces conjugation between the carboxyl and the aromatic ring, elevating the carboxylic acid pKa by approximately 0.5–1.0 log units relative to the para-nitro isomer and altering its hydrogen-bond donor capacity and metal-chelating geometry [1]. This steric and electronic perturbation directly affects the compound's reactivity in amide coupling, esterification, and metal-catalyzed cross-coupling reactions where the nitro group may serve as a directing group or a latent amino precursor via selective reduction. Furthermore, the absence of the nitro group in the des-nitro analog eliminates the characteristic UV–vis absorption of the nitrochromophore (λmax ~260–270 nm, ε ~8,000–10,000 M⁻¹cm⁻¹ in related 2-nitrobiaryl systems) and removes the capacity for nitro-to-amine reductive functionalization—a key synthetic handle [2]. These differences are not cosmetic; they determine which downstream synthetic routes are accessible and must be evaluated when selecting a building block for multi-step synthesis.

Positional isomers (e.g., 2-(4-cyanophenyl)-4-nitrobenzoic acid) shift the nitro group from ortho to para, altering pKa by ~0.5–1.0 units and amide coupling reactivity.
Des-nitro analog (4-(4-cyanophenyl)benzoic acid) lacks the reducible nitro handle and the characteristic UV–vis chromophore, blocking key synthetic diversification routes.
Chloro or other halogen analogs do not replicate the same electron-withdrawing magnitude or chemoselective reduction profile of the nitro group.

4-(4-Cyanophenyl)-2-nitrobenzoic acid: Quantitative Differentiation Evidence


Regioisomeric Nitro Effects on pKa and Reactivity

The target compound bears the nitro group ortho to the carboxylic acid, whereas its closest regioisomer, 2-(4-cyanophenyl)-4-nitrobenzoic acid (CAS 1261979-80-9), places the nitro para to the carboxyl. In ortho-nitrobenzoic acids, steric inhibition of resonance twists the carboxyl group out of the aromatic plane, raising the pKa by approximately 0.5–1.0 units relative to the para isomer (benzoic acid pKa ≈ 4.20; ortho-nitrobenzoic acid pKa ≈ 2.16; para-nitrobenzoic acid pKa ≈ 3.44; thus the ortho-nitro effect adds ~0.7 units vs. the para isomer after correcting for the electron-withdrawing effect alone) [1]. This altered acidity influences the choice of coupling reagents and base in amide bond formation. Additionally, the ortho-nitro group can participate in intramolecular hydrogen bonding with amide N–H after coupling, a feature absent in the para-nitro isomer, potentially stabilizing specific bioactive conformations [2].

pKa & Reactivity
Class-level inference
Target (ortho-NO2): est. pKa 2.2–2.5 vs. para isomer: est. pKa 2.8–3.2; ΔpKa ≈ 0.3–1.0
Acidity difference influences coupling reagent choice and amide bond formation efficiency.
Estimated from Hammett σ constants; experimental pKa not published.
ortho-substituent effect pKa modulation amide coupling reactivity regioisomer differentiation

tPSA and LogP Differentiation from Des-Nitro Analog

The target compound has a computed tPSA of 106.91 Ų and a consensus LogP of 3.35, as reported by ChemSrc . In contrast, the des-nitro analog 4-(4-cyanophenyl)benzoic acid (CAS 5728-46-1; molecular formula C14H9NO2) lacks one nitro oxygen pair, reducing its tPSA to approximately 50–60 Ų (calculated) and its LogP to approximately 3.0–3.2 (estimated by structural subtraction of the nitro contribution). The ~50 Ų increase in tPSA conferred by the nitro group places the target compound near the upper limit of Veber's oral bioavailability rule (tPSA < 140 Ų) while remaining within the acceptable range for blood–brain barrier penetration (tPSA < 90 Ų is ideal, so the target exceeds this threshold), meaning the nitro group significantly modulates predicted membrane permeability relative to the des-nitro scaffold [1]. This is a critical consideration when the compound is used as a fragment or intermediate in CNS vs. peripheral drug discovery programs.

tPSA & LogP
Supporting evidence
Target: tPSA 106.91 Ų, LogP 3.35 vs. des-nitro: est. tPSA ~50–60 Ų, LogP ~3.0–3.2
~50 Ų tPSA increase may modulate predicted membrane permeability in early ADME screening.
Computed values from ChemSrc; comparator LogP estimated.
drug-likeness permeability LogP polar surface area bioavailability prediction

Molecular Weight Impact on Purification and Handling

The target compound has a molecular weight of 268.22 g/mol, which is 45.00 g/mol (20.2%) higher than the des-nitro analog 4-(4-cyanophenyl)benzoic acid (MW 223.23 g/mol, CAS 5728-46-1) . This mass difference is practically significant: the nitro group adds sufficient mass to shift the compound's retention time in reverse-phase HPLC by approximately 2–4 minutes under typical C18 gradient conditions (10–90% MeCN/water over 20 min), facilitating clear separation from the des-nitro byproduct if the nitro group is introduced late-stage [1]. Additionally, the higher molecular weight affects molarity calculations for stock solution preparation in biological assays—a 10 mM solution of the target compound requires 2.68 mg/mL vs. 2.23 mg/mL for the des-nitro analog, a 20% difference that may influence solubility-limited dosing in cell-based screens.

Molecular Weight
Cross-study comparable
Target: 268.22 g/mol vs. des-nitro: 223.23 g/mol; ΔMW +44.99 g/mol (+20.2%)
Mass difference affects HPLC retention and gravimetric formulation; verify correct species ordered.
Retention shift estimated from C18 gradient behavior.
molecular weight chromatographic separation building block handling scale-up

Dual Electron-Withdrawing Architecture and Ring Electron Deficiency

The target compound is uniquely substituted with two strong electron-withdrawing groups on the biphenyl scaffold: a nitro group (σp = +0.78, σm = +0.71) on the carboxyl-bearing ring and a cyano group (σp = +0.66, σm = +0.56) on the distal ring [1]. The additive Hammett σ value for the carboxyl-bearing ring (σtotal ≈ +0.78 from nitro at C-2 plus approximately +0.06 from the 4-cyanophenyl substituent treated as a substituted phenyl with σp ≈ +0.06) is approximately +0.84, compared to the des-nitro analog where σtotal ≈ +0.06. This ~14-fold difference in electron-withdrawing power (Δσ ≈ 0.78) makes the target ring significantly more susceptible to nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group, and raises the reduction potential of the nitro group by approximately 100–200 mV relative to nitrobenzene (E°′ ≈ −0.48 V vs. SCE for nitrobenzene; ortho-carboxyl substitution shifts this to approximately −0.30 to −0.40 V, making the nitro group more readily reducible under mild conditions) [2]. This electrochemical differentiation enables chemoselective nitro reduction in the presence of other reducible functionalities.

Electron Deficiency
Class-level inference
σtotal ≈ +0.84 (2-NO2 + 4-CN-Ph); nitro reduction potential est. −0.30 to −0.40 V vs. SCE
Enhanced electrophilicity supports chemoselective nitro reduction under mild conditions.
Hammett constants from literature; experimental CV data not published.
electron deficiency nucleophilic aromatic substitution Hammett constants reduction potential SAR

Commercial Availability and Purity Specifications

The target compound is available from abcr GmbH at a specified purity of 95% (product code AB326156) and from CymitQuimica (Biosynth brand) at a minimum purity of 95% (ref. 3D-LAC95421) . In comparison, the regioisomer 2-(4-cyanophenyl)-4-nitrobenzoic acid (CAS 1261979-80-9) is also listed by CymitQuimica, but its purity specification and stock status must be verified per lot . The closely related 4-(4-chloro-3-cyanophenyl)-2-nitrobenzoic acid (CAS 1261948-33-7) is available from AKSci at 95% purity . For procurement decisions, the 95% minimum purity of the target compound provides a baseline expectation for lot-to-lot consistency; however, users requiring >98% purity for sensitive applications (e.g., quantitative biological assays) should confirm that additional purification (e.g., recrystallization or preparative HPLC) is feasible given the compound's chromatographic behavior.

Vendor Purity
Supporting evidence
≥95% from abcr (AB326156) and CymitQuimica/Biosynth (3D-LAC95421)
Explicit minimum purity from two vendors may reduce substandard lot risk in validated routes.
Purity subject to change per lot; verify before sensitive applications.
vendor specification purity grade procurement decision quality assurance

4-(4-Cyanophenyl)-2-nitrobenzoic acid: Recommended Application Scenarios


Medicinal Chemistry: Ortho-Nitro Building Block for Library Synthesis

The target compound is optimally deployed as a carboxylic acid building block in amide library synthesis where the ortho-nitro group serves a dual purpose: (i) it provides a latent amine via selective reduction (Fe/NH4Cl or H2/Pd-C) after coupling, enabling a two-step diversification sequence, and (ii) the ortho-nitro group's steric and electronic influence on the adjacent amide bond can bias conformational preferences in the resulting biaryl amide products. The additive electron deficiency (σtotal ≈ +0.84) ensures that the nitro group is reduced under milder conditions than would be required for meta- or para-nitro regioisomers, improving chemoselectivity when other reducible groups are present [1]. Procurement of the 4-(4-cyanophenyl) regioisomer specifically—rather than the 3-cyanophenyl or 2-cyanophenyl variants—is essential when the cyano group must occupy the para-position of the distal ring for target engagement in kinase inhibitor or GPCR ligand design, as the cyano group's linear geometry and hydrogen-bond acceptor capacity are position-dependent [2].

Materials Science: Cyano-Functionalized Polymer Precursor

The compound's bifunctional architecture—carboxylic acid for polycondensation and nitro group for post-polymerization reduction to amine—makes it a candidate monomer for the synthesis of cyano-functionalized aromatic polyamides or polybenzimidazoles. The ortho-nitro substitution pattern, combined with the electron-withdrawing cyano group, yields a monomer with a computed LogP of 3.35 that is soluble in polar aprotic solvents (DMAc, NMP, DMF) typical of polycondensation reactions, while the nitro group can be reduced post-polymerization to introduce amine functionalities for further cross-linking or dye attachment [1]. The residual cyano group provides a spectroscopic handle (νC≡N at ~2230 cm⁻¹ in IR) for monitoring polymer composition.

Synthetic Methodology: Chemoselective Nitro Reduction Model Substrate

Because the target compound contains both a nitro group and a cyano group on the same biphenyl scaffold, it serves as a demanding model substrate for developing and benchmarking chemoselective reduction methodologies. The Hammett analysis (σtotal ≈ +0.84 for the nitro-bearing ring vs. σ ≈ +0.06 for the distal ring) predicts that the nitro group is significantly more electrophilic and should be reducible without affecting the cyano group under optimized conditions (e.g., Fe/NH4Cl, Zn/HCO2NH4, or catalytic transfer hydrogenation) [1]. Researchers developing selective nitro-to-amine reduction protocols can use this compound to demonstrate functional group tolerance, with the intact cyano group afterward confirmed by IR (νC≡N) or 13C NMR (δ ~118 ppm). This application is directly supported by the dual-EWG architecture documented in the evidence above.

EPA DSSTox Reference Standard for Environmental Fate Studies

The compound is registered in the U.S. EPA DSSTox database under DTXSID20688829 with the systematic name 4′-Cyano-3-nitro[1,1′-biphenyl]-4-carboxylic acid, and is linked to the EPA CompTox Chemicals Dashboard [1]. This regulatory listing makes it a traceable reference standard for environmental fate or transformation product studies involving cyano-substituted biphenyl carboxylic acids. The computed physicochemical properties (LogP 3.35, tPSA 106.91 Ų) provide input parameters for environmental partitioning models (e.g., EPI Suite), and the compound's presence in the DSSTox inventory facilitates its use in computational toxicology workflows within the EPA's ToxCast and ExpoCast programs. Procurement of the CAS-registered compound ensures regulatory traceability that may not be available for non-registered analogs.

Application
Selection Property
Validation Focus
Med chem: amide library synthesis
Ortho-nitro scaffold for chemoselective reduction and conformational bias
Coupling efficiency; latent amine introduction; regioisomer purity
Polymer precursor: cyano-functionalized polyamides
Bifunctional monomer (COOH for condensation, NO2 for post-polymerization reduction)
Solubility in DMAc/NMP; IR monitoring of C≡N retention; amine cross-linking
Methodology: chemoselective nitro reduction model
Dual-EWG substrate with nitro and cyano in same scaffold
Functional group tolerance benchmarking (Fe/NH4Cl, transfer hydrogenation)
Environmental fate research: DSSTox reference
EPA DSSTox-listed compound (DTXSID20688829) with traceable CAS
Environmental partitioning models (tPSA, LogP); computational toxicology workflows
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